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Compound of Interest

Compound Name:
3-(Methoxymethyl)-3-

methylazetidine hydrochloride

CAS No.: 1622351-29-4

Cat. No.: B1489421

Get Quote

A Critical Guide for Medicinal Chemistry
Applications
Strategic Context: The Rise of -Rich Scaffolds
In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-

dimensional,

-rich architectures is critical for improving physicochemical properties. 3-(Methoxymethyl)-3-
methylazetidine hydrochloride represents a high-value "fragment" in Fragment-Based Drug
Discovery (FBDD).

This scaffold offers three distinct advantages over traditional piperidines or pyrrolidines:

lowered Lipophilicity (

): The strained azetidine ring lowers the lipophilic contribution compared to larger rings.
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Gem-Dimethyl Effect Analogue: The 3,3-disubstitution locks the conformation, potentially

reducing the entropic penalty upon binding to a protein target.

Vector Control: The orthogonal placement of the methyl and methoxymethyl groups allows

for precise probing of hydrophobic pockets.

Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure of this specific salt

form, moving from bulk property analysis to atomic-level connectivity.
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Caption: Logical workflow for the structural validation of 3-(Methoxymethyl)-3-methylazetidine

HCl.

Analytical Strategy & Data Interpretation
3.1. High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula

.

Ionization Mode: ESI (+)

Theoretical Exact Mass

: 116.1070 Da

Observed Target:

ppm.

Fragmentation Pattern:
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116

84: Loss of

(32 Da), characteristic of methoxy ethers.

116

71: Ring opening/cleavage (Loss of

).

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: DMSO-

is selected over

or

.

Why not

? The hydrochloride salt is likely insoluble or sparingly soluble.

Why not

? Deuterium exchange would eliminate the ammonium (

) signals, removing a critical piece of evidence for the salt form.

Predicted Spectral Data (

NMR, 400 MHz, DMSO-

):
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Position
Shift (

ppm)
Multiplicity Integral

Assignment
Logic

NH2+ 8.80 - 9.20 Broad Singlet 2H

Ammonium

protons. Broad

due to

quadrupole

relaxation of

.

Ring H (C2/C4) 3.60 - 3.90
Multiplet (AB

System)
4H

The ring protons

are

diastereotopic

due to the C3

stereocenter.

Expect a

complex pattern

or broadened

singlet if

resolution is low.

O-CH2 3.45 Singlet 2H

Methylene

adjacent to

oxygen.

O-CH3 3.28 Singlet 3H
Methoxy methyl

group.

C-CH3 1.25 Singlet 3H
Methyl attached

to quaternary C3.

Critical Structural Feature - The Ring Protons: Because the molecule has a plane of symmetry

passing through the Nitrogen and C3, the C2 and C4 carbons are chemically equivalent.

However, the protons on C2 are diastereotopic (

is cis to Methyl,
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is trans). Thus, you typically observe an AB quartet (or AA'BB' system) for the ring protons, not
a simple triplet/doublet. NMR Assignments:

C3 (Quaternary): ~35-40 ppm (Low intensity, verified by HMBC).

C2/C4 (Ring): ~55-60 ppm.

O-CH2: ~75-78 ppm (Deshielded by Oxygen).

O-CH3: ~58-59 ppm.

C-CH3: ~20-22 ppm.

3.3. 2D NMR Correlation Logic
To definitively prove the quaternary center at C3, 2D NMR is required.
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C3 Quaternary
(~38 ppm)

HMBC (Strong) C2/C4 Ring
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HMBC

Ring Protons
(3.6-3.9 ppm)

HMBC

Click to download full resolution via product page

Caption: HMBC and NOESY correlations establishing the quaternary center C3 connectivity.

Experimental Protocols
4.1. Sample Preparation for NMR[1]
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Reagent: DMSO-

(99.9% D) + 0.03% TMS (internal standard).

Mass: Weigh 5.0 - 8.0 mg of the hydrochloride salt.

Vessel: 5mm precision NMR tube.

Procedure:

Dissolve solid in 0.6 mL DMSO-

.

Sonicate for 30 seconds to ensure complete dissolution of the salt lattice.

Critical Step: If the solution is cloudy, filter through a cotton plug. Particulates cause line

broadening that obscures the fine splitting of the azetidine ring protons.

4.2. Chloride Content Determination (Titration)
To distinguish between the free base and the hydrochloride salt without relying solely on NMR

integration of the exchangeable NH proton:

Method: Argentometric Titration (Mohr method or Potentiometric).

Reagent: 0.01 M

.

Expected Result: 1 equivalent of

per mole of substrate.

Theoretical % Cl: ~23.3% (Calculated from MW ~151.63).

Quality Control & Impurities
When synthesizing or sourcing this compound, specific impurities are common based on the

synthetic route (often cyclization of amino-alcohols or reduction of azetidinones).
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Impurity Type Origin Detection Method

Open Chain Amino-Alcohol Incomplete cyclization
LC-MS (Mass +18 or different

retention)

Dimerization Polymerization of azetidine
HRMS (Mass

)

Residual Solvents THF, Toluene from synthesis NMR (Check 1.7 ppm / 3.6

ppm for THF)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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